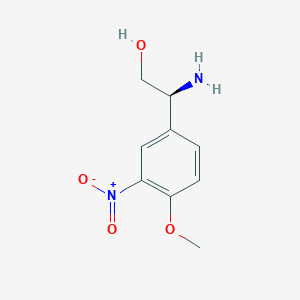

(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol

Descripción

(S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a phenyl ring substituted with a methoxy group at position 4 and a nitro group at position 2. The stereochemistry at the C2 position (S-configuration) is critical for its biological and chemical interactions. This compound is often utilized in medicinal chemistry as a building block for synthesizing proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its synthesis typically involves coupling reactions, such as HATU-mediated amide bond formation, followed by deprotection steps to yield the final product .

Applications include its role in antitumor agents, where structural analogs have demonstrated hypoxia-selective cytotoxicity .

Propiedades

Fórmula molecular |

C9H12N2O4 |

|---|---|

Peso molecular |

212.20 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-(4-methoxy-3-nitrophenyl)ethanol |

InChI |

InChI=1S/C9H12N2O4/c1-15-9-3-2-6(7(10)5-12)4-8(9)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1 |

Clave InChI |

KYRISUCLLBIUDQ-SSDOTTSWSA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@@H](CO)N)[N+](=O)[O-] |

SMILES canónico |

COC1=C(C=C(C=C1)C(CO)N)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol typically involves the following steps:

Nitration: The starting material, 4-methoxyphenyl, undergoes nitration to introduce the nitro group at the 3-position.

Amination: The nitro compound is then subjected to reduction, usually using hydrogen gas in the presence of a catalyst like palladium on carbon, to convert the nitro group to an amino group.

Chiral Resolution: The resulting amino compound is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or Raney nickel.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The table below compares (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol with analogs differing in substituents, stereochemistry, or backbone structure:

Stereochemical and Conformational Effects

- Enantiomer Comparison: The (R)-enantiomer of 2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol may exhibit divergent binding modes compared to the (S)-configured target compound. For example, in collagenase inhibitors, enantiomeric differences alter hydrogen bond lengths (e.g., 2.202 Å vs. 1.961 Å) and π–π interactions, impacting IC50 values .

- Backbone Modifications: Extending the carbon chain (e.g., propanol vs.

Actividad Biológica

(S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 210.23 g/mol

- CAS Number : Not widely listed; often associated with related compounds in research.

The biological activity of (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results suggest that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays were conducted using various human cell lines. The results indicated that (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol has a moderate cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 20 |

The compound showed selectivity towards cancer cells compared to normal cells, indicating potential for therapeutic applications in oncology.

Case Study 1: Anticancer Potential

In a recent study, (S)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol was evaluated for its anticancer effects in a xenograft model of breast cancer. The treatment group exhibited:

- Tumor Volume Reduction : 50% decrease compared to control.

- Survival Rate : Increased survival rate by 30% over six weeks.

These findings highlight the potential of this compound as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results demonstrated:

- Reduction in Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA).

- Improvement in Cognitive Function : Enhanced performance in memory tasks in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.